molecular formula C15H15N5OS B2416190 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034263-92-6

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2416190
CAS No.: 2034263-92-6
M. Wt: 313.38
InChI Key: BDCHSDNRHQERRK-UHFFFAOYSA-N
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Description

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a complex organic molecule, combining unique structural elements from various heterocyclic systems. This compound is noteworthy for its potential applications across multiple scientific disciplines, including chemistry, biology, and medicine. The diverse functionalities embedded within its structure make it a subject of extensive research and interest in the scientific community.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-11-13(22-15(17-11)18-6-2-3-7-18)14(21)19-8-9-20-12(10-19)4-5-16-20/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCHSDNRHQERRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN4C(=CC=N4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. These steps often include cyclization reactions to form the pyrazolo and thiazole rings, followed by a condensation reaction to integrate the pyrrole moiety. The process generally requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the correct formation of the desired structural elements.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Optimization of reaction conditions to increase yield and purity, while minimizing by-products, is crucial. Techniques such as continuous flow reactors and the use of catalysts can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone undergoes a variety of chemical reactions, including but not limited to:

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may be facilitated by agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitution, can occur depending on the reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Sodium borohydride in alcohol or aqueous solutions.

  • Substitution: : Reagents like alkyl halides or sulfonates in the presence of bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically results in the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone finds applications in various scientific domains:

Chemistry: : As a complex heterocyclic compound, it serves as a building block for the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways.

Biology: : Its biological activity can be explored in cellular assays to understand its interaction with different biological targets, providing insights into its potential therapeutic uses.

Medicine: : The compound's structure allows for the exploration of its pharmacological properties, potentially leading to the development of new drugs, particularly in the areas of oncology, neurology, and infectious diseases.

Industry: : In industrial applications, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exerts its effects is complex and multifaceted. It involves interactions with various molecular targets and pathways, depending on the specific context of its use.

Molecular Targets and Pathways

  • Enzymes: : The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

  • Receptors: : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

  • DNA/RNA: : Potential interactions with genetic material can lead to modulation of gene expression and protein synthesis.

Comparison with Similar Compounds

Comparing (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone with other similar compounds highlights its unique features:

  • Structural Analogues: : Compounds such as (pyrazolo[1,5-a]pyrazin-5-yl)thiazole derivatives share some structural similarities but differ in their biological and chemical properties.

  • Functional Analogues: : Compounds with similar biological activities but different structures, such as certain thiazole or pyrrole derivatives, can provide insights into the uniqueness of this compound.

These comparisons help in understanding the compound's specific roles and potential advantages over other similar molecules in various applications.

Biological Activity

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core linked to a thiazole moiety through a methanone group. The presence of these functional groups contributes to the compound's reactivity and potential biological effects.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H16N4OS
Molecular Weight316.39 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an allosteric modulator for certain neurotransmitter receptors, potentially influencing pathways related to neurological disorders.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : It has been shown to modulate the activity of metabotropic glutamate receptors (mGluR), which are implicated in various neuropsychiatric conditions.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : In vitro studies have demonstrated that it can enhance the signaling pathways associated with mood regulation.
  • Neuroprotective Properties : Animal models have shown that it may protect against neurodegeneration by reducing oxidative stress markers.

Case Studies

  • Preclinical Evaluation in Schizophrenia Models :
    A study investigated the efficacy of this compound in animal models of schizophrenia. Results indicated significant improvement in behavioral symptoms when administered at specific dosages, suggesting its potential as a treatment option for schizophrenia-related symptoms .
  • CNS Activity Assessment :
    Another investigation focused on the central nervous system (CNS) activity of related compounds. While this specific compound was not the primary focus, its structural analogs displayed promising results in modulating mGluR activity, indicating a similar potential for our compound .

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives but is unique due to its specific thiazole linkage. This uniqueness may confer distinct biological properties compared to related compounds.

Compound NameBiological Activity
(6,7-dihydropyrazolo[1,5-a]pyrazin-4-one)Positive allosteric modulator (PAM) for mGluR
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-fluorophenyl)methanoneAnticancer properties

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